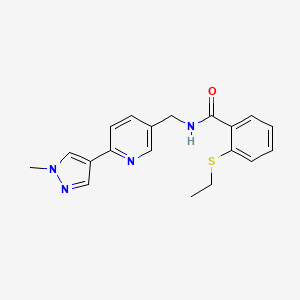

2-(ethylthio)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

CAS No.: 2034232-64-7

Cat. No.: VC4232983

Molecular Formula: C19H20N4OS

Molecular Weight: 352.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034232-64-7 |

|---|---|

| Molecular Formula | C19H20N4OS |

| Molecular Weight | 352.46 |

| IUPAC Name | 2-ethylsulfanyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C19H20N4OS/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-17(20-10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) |

| Standard InChI Key | DLWPBNFZSMPRAJ-UHFFFAOYSA-N |

| SMILES | CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Introduction

Synthesis Pathway

The synthesis of this compound typically involves:

-

Starting Materials:

-

A benzamide derivative with a reactive functional group at the 2-position.

-

A pyridine derivative functionalized with a methylpyrazole moiety.

-

Ethylthiol or a related thiolation reagent.

-

-

Reaction Steps:

-

Thioether Formation: Substitution of a leaving group (e.g., halide) on the benzamide with an ethylthiol group.

-

Amide Coupling: Reaction between the functionalized benzamide and the pyridine derivative to form the final amide bond.

-

-

Conditions:

-

Solvents such as ethanol or dichloromethane.

-

Catalysts like triethylamine or base-mediated conditions to facilitate coupling.

-

Characterization Techniques

To confirm the identity and purity of this compound, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in the molecule. |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detects functional groups (e.g., amide bonds, thioether groups). |

| X-ray Crystallography | Determines precise molecular geometry and bond lengths. |

Biological Activity

While specific data for this compound is not readily available, compounds with similar structures (e.g., benzamides containing heterocycles like pyrazoles and pyridines) have demonstrated:

-

Anticancer Properties:

-

Anti-inflammatory Activity:

-

Antimicrobial Potential:

-

Activity against bacterial or fungal strains due to heterocyclic moieties.

-

Potential Applications

Given its structural complexity, this compound could be investigated for:

-

Drug Development:

-

As a lead molecule for anticancer or anti-inflammatory agents.

-

-

Biological Probes:

-

To study protein-ligand interactions involving heterocyclic scaffolds.

-

-

Materials Science:

-

Functionalized derivatives for electronic or photonic applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume